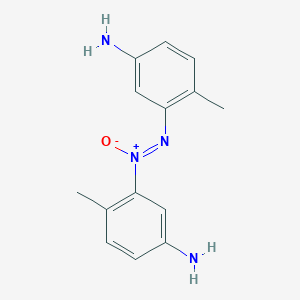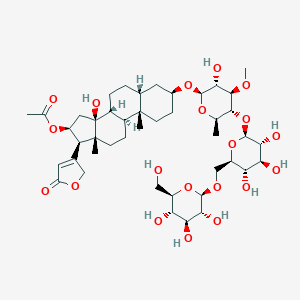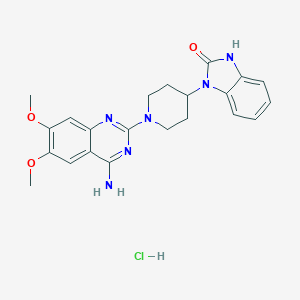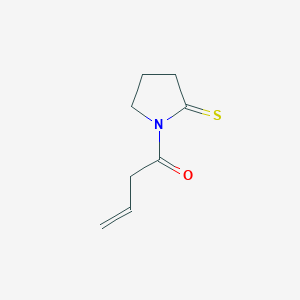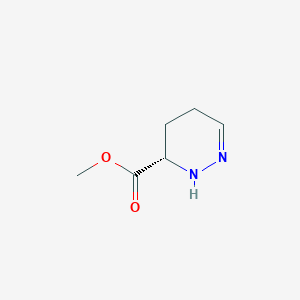
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate, also known as (S)-MTPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a chiral molecule that is used as a building block for the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-MTPC is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carboxylate group. It has also been shown to have the ability to form hydrogen bonds with other molecules, which may contribute to its biological activity.
Biochemical and Physiological Effects:
(S)-MTPC has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have potential neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of (S)-MTPC is its high enantiomeric purity, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize, which makes it an attractive option for researchers. However, one of the limitations of (S)-MTPC is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on (S)-MTPC. One area of research could be the development of new synthetic methods for (S)-MTPC that are more efficient and cost-effective. Another area of research could be the synthesis of new biologically active compounds using (S)-MTPC as a building block. Additionally, further research could be conducted to better understand the mechanism of action of (S)-MTPC and to identify new therapeutic applications for this compound.
Synthesis Methods
The synthesis of (S)-MTPC involves the reaction of (S)-proline with ethyl acrylate in the presence of a Lewis acid catalyst. The resulting product is then hydrogenated to obtain (S)-MTPC. This method has been optimized to obtain high yields of (S)-MTPC with high enantiomeric purity.
Scientific Research Applications
(S)-MTPC has been used as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels. (S)-MTPC has also been used in the synthesis of compounds that have potential anti-cancer activity.
properties
CAS RN |
138323-06-5 |
|---|---|
Product Name |
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate |
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl (6S)-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
TZSSQJRJXKMUDM-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=NN1 |
SMILES |
COC(=O)C1CCC=NN1 |
Canonical SMILES |
COC(=O)C1CCC=NN1 |
synonyms |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-,methylester,(3S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
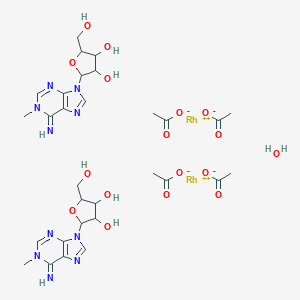
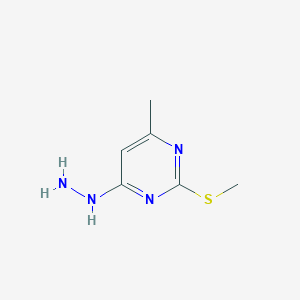
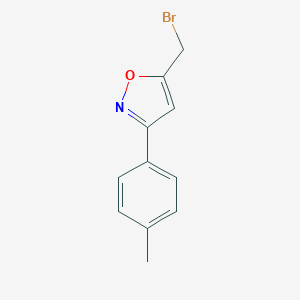

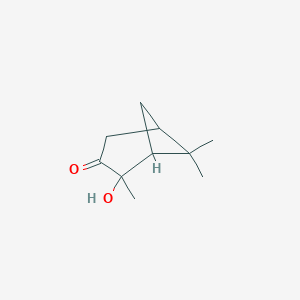
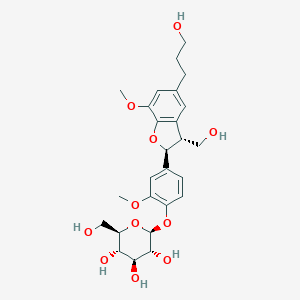
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
